
1-((5-Chloro-4-hydrazinylpyridin-3-yl)sulfonyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((5-Chloro-4-hydrazinylpyridin-3-yl)sulfonyl)piperazine est un composé chimique de formule moléculaire C₉H₁₄ClN₅O₂S et d'une masse molaire de 291,76 g/mol . Ce composé est caractérisé par la présence d'un cycle pipérazine, d'un cycle pyridine et d'un groupe sulfonyle, ce qui en fait une molécule polyvalente dans diverses réactions chimiques et applications.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de 1-((5-chloro-4-hydrazinylpyridin-3-yl)sulfonyl)pipérazine implique généralement la cyclisation de dérivés de 1,2-diamine avec des sels de sulfonium . Une méthode courante comprend la réaction de la (S,S)-N,N'-bisnosyl diamine avec le triflate de diphénylvinylsulfonium en présence de DBU, conduisant à des pipérazines protégées avec des rendements élevés (81-91%) . La déprotection de ces pipérazines avec PhSH suivie d'une cyclisation intramoléculaire sélective conduit au composé souhaité .
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé ne sont pas largement documentées. l'approche générale implique une synthèse à grande échelle utilisant des conditions de réaction similaires à celles décrites ci-dessus, avec une optimisation du rendement et de la pureté.
Analyse Des Réactions Chimiques
Types de réactions
1-((5-Chloro-4-hydrazinylpyridin-3-yl)sulfonyl)pipérazine subit diverses réactions chimiques, notamment:
Oxydation: Le composé peut être oxydé dans des conditions spécifiques pour former des sulfoxydes ou des sulfones.
Réduction: Les réactions de réduction peuvent convertir le groupe sulfonyle en sulfure.
Substitution: Le composé peut participer à des réactions de substitution nucléophile, en particulier aux positions chloro et hydrazinyle.
Réactifs et conditions courants
Oxydation: Les oxydants courants comprennent le peroxyde d'hydrogène et l'acide m-chloroperbenzoïque.
Réduction: Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont utilisés.
Substitution: Des nucléophiles comme les amines ou les thiols peuvent être utilisés en conditions basiques.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner des sulfoxydes ou des sulfones, tandis que les réactions de substitution peuvent introduire divers groupes fonctionnels aux positions chloro ou hydrazinyle.
Applications de recherche scientifique
1-((5-Chloro-4-hydrazinylpyridin-3-yl)sulfonyl)pipérazine a plusieurs applications de recherche scientifique:
Chimie: Utilisé comme brique élémentaire dans la synthèse de molécules plus complexes.
Biologie: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Médecine: Exploré comme agent thérapeutique potentiel en raison de sa structure chimique unique.
Industrie: Utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Mécanisme d'action
Le mécanisme d'action de 1-((5-Chloro-4-hydrazinylpyridin-3-yl)sulfonyl)pipérazine implique son interaction avec des cibles moléculaires et des voies spécifiques. Le groupe sulfonyle du composé peut former des interactions fortes avec les protéines, inhibant potentiellement leur fonction. De plus, le groupe hydrazinyle peut participer à des réactions redox, affectant les processus cellulaires .
Applications De Recherche Scientifique
1-((5-Chloro-4-hydrazinylpyridin-3-yl)sulfonyl)piperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-((5-Chloro-4-hydrazinylpyridin-3-yl)sulfonyl)piperazine involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. Additionally, the hydrazinyl group may participate in redox reactions, affecting cellular processes .
Comparaison Avec Des Composés Similaires
Composés similaires
1-((5-Chloro-4-hydrazinylpyridin-3-yl)sulfonyl)-4-méthylpipérazine: Structure similaire mais avec un groupe méthyle sur le cycle pipérazine.
2-((5-Chloro-1H-indol-2-yl)sulfonyl)pipérazine: Contient un cycle indole au lieu d'un cycle pyridine.
Unicité
1-((5-Chloro-4-hydrazinylpyridin-3-yl)sulfonyl)pipérazine est unique en raison de sa combinaison d'un cycle pipérazine, d'un cycle pyridine et d'un groupe sulfonyle. Cette combinaison fournit un échafaudage polyvalent pour diverses réactions chimiques et activités biologiques potentielles.
Propriétés
Formule moléculaire |
C9H14ClN5O2S |
|---|---|
Poids moléculaire |
291.76 g/mol |
Nom IUPAC |
(3-chloro-5-piperazin-1-ylsulfonylpyridin-4-yl)hydrazine |
InChI |
InChI=1S/C9H14ClN5O2S/c10-7-5-13-6-8(9(7)14-11)18(16,17)15-3-1-12-2-4-15/h5-6,12H,1-4,11H2,(H,13,14) |
Clé InChI |
QBYBGUBBKNFMNL-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1)S(=O)(=O)C2=CN=CC(=C2NN)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





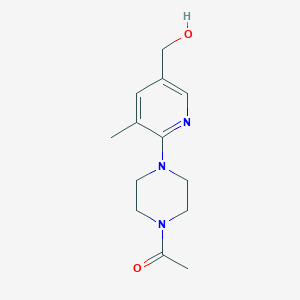
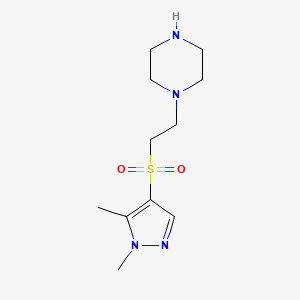
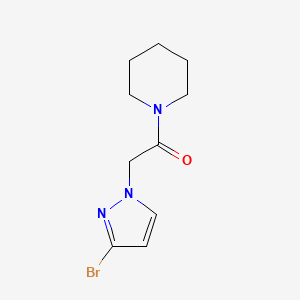
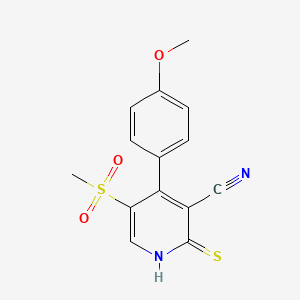
![5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B11797172.png)

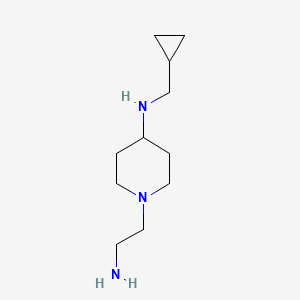
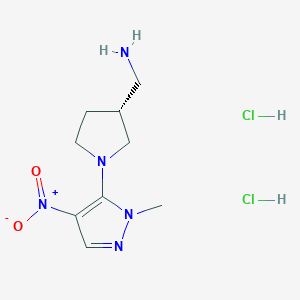
![(S)-(5-Fluoro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol](/img/structure/B11797187.png)


